(3S)-Aminoquinuclidine-D1 Dihydrochloride

Description

Properties

IUPAC Name |

(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-DZWZAEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CN2CCC1CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

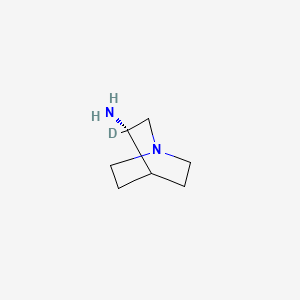

Chemical structure of (3S)-Aminoquinuclidine-D1 Dihydrochloride

Executive Summary

Chemical Identity: (3S)-3-Aminoquinuclidine-3-d1 Dihydrochloride CAS Registry (Unlabeled Parent): 119904-90-4 Role: Stable Isotope Labeled Internal Standard (IS), Chiral Building Block Target Audience: Bioanalytical Chemists, Medicinal Chemists, DMPK Scientists[1][2]

This guide provides an in-depth technical analysis of (3S)-Aminoquinuclidine-D1 Dihydrochloride , a deuterated chiral bicyclic amine. It is the isotopically labeled analog of (3S)-3-aminoquinuclidine, a critical pharmacophore found in 5-HT3 receptor antagonists (e.g., Palonosetron, Ramosetron) and muscarinic receptor ligands.

The "D1" designation typically denotes the incorporation of a single deuterium atom at the C-3 position (geminal to the primary amine). This specific labeling is chemically favored during synthesis to ensure metabolic stability and prevent deuterium loss via exchangeable protons.

Part 1: Chemical Identity & Structural Analysis

Structural Topology

The molecule consists of a quinuclidine cage (1-azabicyclo[2.2.2]octane) with a primary amine substituent at the C-3 position. The structure is defined by two critical stereochemical features:

-

Chirality: The (S)-configuration at C-3.

-

Isotopic Labeling: Substitution of the C-3 hydrogen with deuterium (

).

| Feature | Specification |

| IUPAC Name | (3S)-3-Amino(3-²H)quinuclidine dihydrochloride |

| Molecular Formula | |

| Molecular Weight (Free Base) | ~127.20 g/mol (vs. 126.19 unlabeled) |

| Molecular Weight (Salt) | ~200.12 g/mol |

| Isotopic Enrichment | Typically ≥ 98 atom % D |

| Salt Stoichiometry | 2HCl (Protonation at cage N1 and exocyclic N) |

The "D1" Stability Rationale

The deuterium is strategically placed at the methine position (C-3) rather than on the amine nitrogen (

-

Exchangeability: Amine deuteriums (

) rapidly exchange with solvent protons ( -

Metabolic Stability: The C-3 position is often a site of metabolic oxidation. Deuteration here can introduce a Kinetic Isotope Effect (KIE) , potentially slowing metabolism, although its primary use is as a mass-differentiated internal standard that co-elutes with the analyte.

Part 2: Synthesis & Manufacturing Pathways

The synthesis of the D1-labeled enantiomer requires an asymmetric reductive amination approach using a deuterated reducing agent.

Synthesis Workflow (DOT Diagram)

Figure 1: Stereoselective synthesis pathway for (3S)-Aminoquinuclidine-D1 utilizing a chiral auxiliary and deuterated reducing agent to establish the C-3 label.

Detailed Methodology

-

Imine Formation: 3-Quinuclidinone is reacted with (S)-1-phenylethylamine (chiral auxiliary) in toluene with acid catalysis to form the chiral imine.

-

Deuteride Reduction: The imine is reduced using Sodium Borodeuteride (

) . The chiral auxiliary directs the deuteride attack to the Re-face (or Si-face depending on conditions), establishing the (S)-stereocenter and incorporating the deuterium atom at C-3. -

Deprotection: The auxiliary is removed via hydrogenolysis (Pd/C,

) or acid hydrolysis. Note: Standard hydrogenation uses -

Salt Formation: The free base is dissolved in ethanol/ether and treated with anhydrous HCl gas to precipitate the dihydrochloride salt.

Part 3: Physicochemical Properties & Handling[5]

Solubility & Stability Profile

The dihydrochloride salt is highly polar and hygroscopic.

| Property | Description | Impact on Protocol |

| Physical State | White to off-white crystalline solid | Hygroscopic; weigh in low-humidity environment. |

| Solubility | >50 mg/mL in Water, Methanol, DMSO | Ideal for reversed-phase LC stock solutions. |

| pKa | pKa1 ~9.8 (Cage N), pKa2 ~10.5 (Amine N) | Both nitrogens are protonated at physiological pH. |

| Hygroscopicity | High (Deliquescent) | Store in desiccator at -20°C. |

Storage Protocol (Self-Validating)

-

Arrival: Verify seal integrity. If the powder is clumped, it has absorbed moisture (does not affect chemical identity but alters weighing mass).

-

Aliquot: Dissolve the entire vial into a stock solution (e.g., 10 mM in DMSO) immediately upon opening to avoid repeated freeze-thaw moisture cycles.

-

Validation: Check the stock solution titer by UV or qNMR if precise stoichiometry is critical.

Part 4: Applications in Drug Discovery & Bioanalysis

Internal Standard for LC-MS/MS

(3S)-Aminoquinuclidine-D1 is the "Gold Standard" IS for quantifying drugs containing this moiety.

-

Co-elution: It elutes at the exact same retention time as the analyte (unlike C-13 analogs which might shift slightly, or deuterated analogs with >3 D atoms).

-

Matrix Effect Compensation: Because it co-elutes, it experiences the exact same ion suppression/enhancement from the biological matrix as the analyte.

Mass Spectrometry Fragmentation Logic

When analyzing by ESI+ (Electrospray Ionization), the molecule forms a doubly charged ion

Fragmentation Pathway (DOT Diagram)

Figure 2: Predicted ESI+ fragmentation pattern. The D1 label at C-3 is retained in the cage fragment (m/z 111) but may be involved in complex rearrangements.

Part 5: Analytical Protocols

Identity Verification (NMR)

-

1H NMR (

): The signal for the C-3 proton (normally a multiplet around 3.2-3.5 ppm) will be absent or reduced to a small residual peak. -

Coupling: Adjacent protons (C-2 and C-4) will show simplified coupling patterns due to the absence of the C-3 vicinal coupling partner.

LC-MS/MS Method for Quantitation

System: HPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+). Column: C18 or HILIC (due to high polarity). HILIC is recommended for better retention of the polar amine.

Protocol Steps:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 95% B (HILIC mode) holding for 1 min, decreasing to 50% B.

-

MRM Transition: Monitor m/z 128.2

111.2 (Loss of-

Note: Ensure the mass window is tight (unit resolution) to distinguish from the natural isotope abundance of the unlabeled form (M+1 peak of unlabeled is ~6% of parent).

-

References

-

Langlois, M., et al. (1992). "Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine." Synthetic Communications.

- Kozikowski, A. P., et al. (1998). "Synthesis of 3-substituted quinuclidines: Ligands for the study of muscarinic receptors." Journal of Medicinal Chemistry.

-

Sigma-Aldrich. "(S)-(-)-3-Aminoquinuclidine dihydrochloride Product Sheet."

-

Santa Cruz Biotechnology. "Chemical Properties of 3-Aminoquinuclidine salts."

Sources

Technical Guide: (3S)-Aminoquinuclidine-D1 as a Chiral Building Block

Executive Summary

Molecule: (3S)-3-Aminoquinuclidine-D1 (Deuterated at C3) CAS (Parent): 119904-90-4 (Non-deuterated) Class: Bicyclic Chiral Amine / Deuterated Isostere[1]

This technical guide details the utility, synthesis, and application of (3S)-Aminoquinuclidine-D1 , a specialized isotopologue of the privileged quinuclidine scaffold. While the proteo-form (H-form) is a staple in the synthesis of 5-HT3 antagonists (e.g., Palonosetron) and muscarinic M3 antagonists (e.g., Solifenacin analogs), the D1-variant represents a precision tool for medicinal chemists. By substituting the hydrogen at the chiral center (C3) with deuterium, researchers can modulate metabolic stability (Kinetic Isotope Effect) and prevent in vivo racemization without altering the steric or electronic profile required for receptor binding.

Part 1: Structural Significance & The Deuterium Advantage

The quinuclidine core is a "privileged structure" in medicinal chemistry due to its high basicity (

The "D1" Modification at C3

In the (3S)-Aminoquinuclidine-D1 motif, the deuterium atom is located geminal to the primary amine at the C3 position. This specific placement offers three critical advantages:

-

Metabolic Shunting (CYP450): The C3 position is a metabolic "soft spot" susceptible to oxidative deamination or hydroxylation. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Bond Dissociation Energy: C-D

341 kJ/mol vs. C-H -

Configurational Stability: In some biological environments, chiral amines with an

-hydrogen can undergo slow racemization via an imine/enamine intermediate. Deuterium substitution increases the energy barrier for this proton/deuteron abstraction, "locking" the (3S) configuration more effectively. -

Mechanistic Probing: In organocatalysis, using the D1-variant allows researchers to determine if the C3-H bond is broken during the rate-determining step of a catalytic cycle.

Part 2: Synthesis & Chiral Resolution Protocol

Objective: Synthesize (3S)-Aminoquinuclidine-D1 from 3-quinuclidinone using a reductive amination strategy that installs the deuterium, followed by classical resolution.

Workflow Visualization

The following diagram outlines the critical path from the ketone precursor to the enantiopure deuterated scaffold.

Caption: Synthetic route for (3S)-Aminoquinuclidine-D1 utilizing Sodium Borodeuteride (NaBD4) for isotopic labeling.

Detailed Experimental Protocol

Phase 1: Reductive Amination with Deuterium Incorporation

Note: This step installs the chirality and the isotope simultaneously, albeit racemically.

-

Imine Formation:

-

Charge a reaction vessel with 3-Quinuclidinone hydrochloride (1.0 eq) and Benzylamine (1.2 eq) in Methanol.

-

Add a catalytic amount of acetic acid. Stir at room temperature for 2 hours to form the imine intermediate.

-

-

Deuteride Reduction (The Critical Step):

-

Cool the mixture to 0°C.

-

Slowly add Sodium Borodeuteride (NaBD4) (0.6 eq) portion-wise. Caution: Hydrogen (gas) evolution.

-

Mechanism: The deuteride anion (

) attacks the imine carbon (C3). Since the precursor is planar, attack occurs from both faces, yielding a racemic mixture of (3R)-D1 and (3S)-D1. -

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup & Debenzylation:

-

Quench with water. Extract with Dichloromethane (DCM).

-

Subject the intermediate to hydrogenolysis using Pd/C (10%) under

atmosphere (1 atm) in Ethanol to remove the benzyl group. -

Result: (±)-3-Aminoquinuclidine-D1.[2]

-

Phase 2: Classical Resolution for (3S) Selection

Based on standard protocols for the proteo-analog [1, 2].

-

Salt Formation:

-

Dissolve (±)-3-Aminoquinuclidine-D1 (10 g) in hot Ethanol (absolute).

-

Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

The (3S)-amine-L-tartrate diastereomer is less soluble and will crystallize preferentially.

-

-

Purification:

-

Free Base Liberation:

-

Dissolve the tartrate salt in minimum water.

-

Adjust pH to >12 using 50% NaOH.

-

Extract with DCM, dry over

, and concentrate.

-

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9][10]

Metabolic Stability & PK Optimization

The primary utility of the D1-block is to improve the Pharmacokinetic (PK) profile of drugs like Palonosetron or Solifenacin .

-

The Problem: CYP2D6 and CYP3A4 often target the

-carbon of amines (C3 in quinuclidine). -

The D1 Solution: By replacing H with D at C3, the primary KIE (

) can range from 2 to 7. This slows down the rate-determining step of C-H abstraction.

Comparative Data: H- vs. D-Analog (Hypothetical Model based on KIE principles)

| Parameter | (3S)-H-Analog (Standard) | (3S)-D1-Analog (Deuterated) | Mechanism |

| Bond Energy (C3-X) | ~98 kcal/mol | ~100 kcal/mol | C-D bond is stronger (Zero Point Energy). |

| Metabolic Route | Rapid C3-Oxidation | Shunted to N-Oxidation or C2 | Primary KIE blocks C3 attack. |

| Half-life ( | Baseline | Increased (1.2x - 2.0x) | Reduced clearance rate. |

| Racemization | Possible in vivo | Suppressed | Higher barrier to enolization. |

Biological Pathway Visualization

The following diagram illustrates how the D1-block alters the metabolic fate of a quinuclidine-based drug.

Caption: Deuterium Kinetic Isotope Effect (KIE) shunting metabolism away from C3-oxidation.

Part 4: Quality Control & Analytics[6]

Verifying the identity of (3S)-Aminoquinuclidine-D1 requires distinguishing it from the proteo-form.

-

1H-NMR Spectroscopy:

-

H-Form: Shows a multiplet at

ppm corresponding to the C3 proton. -

D1-Form: This signal disappears completely (silent in 1H-NMR). The integration of the remaining protons will confirm the loss of 1H equivalent.

-

-

Mass Spectrometry (ESI-MS):

-

H-Form:

m/z. -

D1-Form:

m/z. -

Requirement: Isotopic enrichment should be >98% D to avoid "isotopic dilution" in clinical trials.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Standard: Compare retention time against authentic (3S)-H and (3R)-H standards. Deuteration rarely shifts retention time significantly on chiral phases.

-

References

-

Sternbach, L. H., & Kaiser, S. (1952). 3-Quinuclidinol and Derivatives.[2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society. Link (Foundational synthesis of quinuclidine precursors).

-

Langlois, M., Meyer, C., & Soulier, J. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine.[5][9] Synthetic Communications.[5] Link (Protocol for chiral resolution).

-

Sigma-Aldrich. (n.d.). (S)-(-)-3-Aminoquinuclidine dihydrochloride Product Specification.Link (Physical property verification).

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[5] Link (Review on Deuterium KIE in pharma).

-

BenchChem. (2025).[3][12][7] The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)-3-Quinuclidinol.Link (Technical overview of quinuclidine scaffolds).

Sources

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 2. CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. tsijournals.com [tsijournals.com]

- 10. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Difference between (3S)-Aminoquinuclidine-D1 and non-deuterated analogs

[1]

Abstract

This technical guide provides a rigorous analysis of the structural, physicochemical, and functional differences between (3S)-Aminoquinuclidine-D1 (specifically the C3-deuterated isotopologue) and its non-deuterated analog, (S)-3-Aminoquinuclidine .[1] As a critical chiral building block for 5-HT3 receptor antagonists (e.g., Palonosetron) and muscarinic ligands, the deuterated variant serves two distinct high-value functions: as a precision Internal Standard (IS) in LC-MS/MS bioanalysis and as a mechanistic probe for metabolic stability via the Kinetic Isotope Effect (KIE).[1] This document details the synthesis logic, mass spectrometric differentiation, and experimental protocols for utilizing the D1 analog in drug development workflows.

Structural and Physicochemical Differentiation

The fundamental difference lies in the substitution of a single protium (

Chemical Structure Comparison

The "D1" designation in commercial catalogs (e.g., CAS 1329838-74-5) typically refers to (3S)-3-aminoquinuclidine-3-d , where the deuterium is attached directly to the chiral carbon.[1]

Figure 1: Structural comparison highlighting the C3-deuterium substitution.

Physicochemical Properties Table

| Property | Non-Deuterated Analog | (3S)-Aminoquinuclidine-D1 | Impact on Experimentation |

| Molecular Formula | C | C | Mass Spectrometry: +1 Da shift allows separation in MS. |

| C-X Bond Strength | C-H (~98 kcal/mol) | C-D (~100 kcal/mol) | Metabolism: C-D bond is harder to cleave (KIE).[2] |

| Lipophilicity (LogP) | ~0.15 | ~0.14 (Negligible drop) | Chromatography: Co-elutes with non-deuterated form (Critical for IS). |

| Basicity (pKa) | ~9.8 (Quinuclidine N) | ~9.8 | Extraction: Identical pH required for liquid-liquid extraction. |

| Stereochemistry | (S)-Enantiomer | (S)-Enantiomer | Chiral Purity: D1 synthesis must preserve chirality.[1] |

Functional Applications

Analytical Chemistry: The "Deuterium Switch" in Quantitation

The primary application of (3S)-Aminoquinuclidine-D1 is as an Internal Standard (IS) for quantifying the non-deuterated drug in biological matrices (plasma, urine).

-

Mechanism: Because the physicochemical properties (pKa, solubility) are nearly identical, the D1 analog behaves exactly like the analyte during sample preparation (extraction efficiency) and chromatography (retention time).[1]

-

Differentiation: The Mass Spectrometer distinguishes them by mass-to-charge ratio (

). -

Why D1? While D3 or D5 analogs are often preferred to avoid overlap with natural

C isotopes, D1 is synthetically accessible via simple reduction (see Section 4) and is sufficient if the mass resolution is high or the concentration of the analyte is not high enough to cause significant M+1 isotopic interference.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Biological Chemistry: Kinetic Isotope Effect (KIE)

The C3 position is a "metabolic soft spot." Oxidative enzymes (like CYPs or MAO) often target the carbon alpha to the amine.

-

Metabolic Blocking: Replacing C-H with C-D at the site of metabolism increases the activation energy for bond cleavage.

-

Outcome: If C3 oxidation is the rate-limiting step, the D1 analog will exhibit a longer half-life (

) and reduced clearance (

Figure 2: The Kinetic Isotope Effect (KIE) mechanism where D1 substitution slows metabolic clearance.[1]

Experimental Protocols

Synthesis of (3S)-Aminoquinuclidine-D1

Context: This protocol describes the introduction of deuterium at the C3 position via reductive amination, the most common route to the D1 isotopologue.[1]

Reagents:

-

(S)-1-Phenylethylamine (Chiral auxiliary)[1]

-

Sodium Borodeuteride (NaBD

) (The deuterium source) -

Palladium on Carbon (Pd/C)

Step-by-Step Workflow:

-

Imine Formation: React 3-quinuclidinone with (S)-1-phenylethylamine in toluene with acid catalysis to form the chiral imine.

-

Deuteride Reduction (Critical Step):

-

Cool the imine solution to 0°C.

-

Add NaBD

(instead of NaBHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Deprotection: Hydrogenate the intermediate using H

and Pd/C to remove the phenylethyl group. -

Salt Formation: Treat with HCl to isolate (3S)-Aminoquinuclidine-D1 Dihydrochloride.

LC-MS/MS Quantitation Protocol

Context: Using the D1 analog as an Internal Standard to quantify (S)-3-aminoquinuclidine in plasma.

Parameters:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Ionization: ESI Positive Mode.

MRM Transitions:

| Analyte | Precursor (

Protocol:

-

Spiking: Add 10 µL of D1 IS working solution (100 ng/mL) to 50 µL of plasma sample.

-

Precipitation: Add 200 µL Acetonitrile (cold) to precipitate proteins. Vortex 1 min.

-

Centrifugation: Spin at 10,000 x g for 5 min.

-

Injection: Inject 5 µL of supernatant into LC-MS/MS.

-

Calculation: Plot Area Ratio (Target/IS) vs. Concentration. The D1 IS corrects for matrix effects and injection variability.

References

-

Langlois, M., et al. (1992).[1] Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 22(13), 1895-1911.[1] Link

-

Teva Pharmaceuticals. (2017).[8] AUSTEDO (deutetrabenazine) Prescribing Information. (Demonstrates the clinical application of deuteration/KIE). Link

-

ChemicalBook. (2024). This compound Product Entry (CAS 1329838-74-5).[1][9][10][11] Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] Link

-

Crnčević, D., et al. (2024).[1] Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents. Scientific Reports, 14, 26211.[1] Link

Sources

- 1. CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride - Google Patents [patents.google.com]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. isotope.com [isotope.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. isotope.com [isotope.com]

- 9. omsynth.com [omsynth.com]

- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 11. This compound CAS#: 1329838-74-5 [m.chemicalbook.com]

Advanced Bioanalytical Applications of (3S)-Aminoquinuclidine-D1 in Muscarinic Receptor Ligand Development

Topic: Literature Review of (3S)-Aminoquinuclidine-D1 in Muscarinic Receptor Studies Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-precision landscape of muscarinic receptor pharmacology, particularly within the development of M3 antagonists like Solifenacin , the integrity of bioanalytical data is paramount. (3S)-Aminoquinuclidine-D1 (CAS 1329838-74-5) serves as a critical stable-isotope labeled internal standard (SIL-IS). Its primary utility lies in the quantification of (3S)-aminoquinuclidine—a key chiral intermediate, degradation product, and metabolite—within complex biological matrices.

This guide synthesizes the chemical rationale, pharmacological context, and bioanalytical protocols for deploying (3S)-Aminoquinuclidine-D1. By mitigating matrix effects and ensuring accurate quantification during LC-MS/MS workflows, this deuterated analog underpins the pharmacokinetic (PK) and toxicological validation of next-generation muscarinic ligands.

Pharmacological Context: The Quinuclidine Scaffold

The Role of Chirality in Muscarinic Binding

The quinuclidine ring is a privileged scaffold in muscarinic acetylcholine receptor (mAChR) medicinal chemistry. The rigidity of the bicyclic amine allows for precise orientation of the nitrogen lone pair, mimicking the pharmacophore of acetylcholine.

However, stereochemistry is the determinant of potency and selectivity.

-

Solifenacin (Vesicare): Utilizes the (1S, 3'R)-quinuclidin-3'-yl moiety to achieve high affinity for the M3 receptor (bladder selectivity).

-

(3S)-Aminoquinuclidine: Often appears as a chiral building block or a metabolic fragment. Inverted stereocenters can lead to drastic reductions in affinity (up to 100-fold) or off-target binding (e.g., M2 cardiac effects).

Why Monitor (3S)-Aminoquinuclidine?

During the synthesis and metabolism of quinuclidine-based drugs, the free amine—(3S)-aminoquinuclidine—can persist as an impurity or emerge as a metabolite.

-

Impurity Profiling: Regulatory bodies (ICH Q3A/B) require quantification of genotoxic or reactive impurities.

-

Metabolic Tracking: Understanding the cleavage of the amide/ester linkage in vivo requires tracking the release of the quinuclidine core.

Technical Profile: (3S)-Aminoquinuclidine-D1[1][2][3][4][5]

The "D1" designation indicates the substitution of a specific hydrogen atom with deuterium (

Physicochemical Properties

| Property | Specification |

| Chemical Name | (3S)-Aminoquinuclidine-D1 Dihydrochloride |

| CAS Number | 1329838-74-5 |

| Molecular Formula | |

| Molecular Weight | ~198.13 g/mol (Salt form) |

| Isotopic Purity | |

| Chiral Purity | |

| Solubility | Highly soluble in water, methanol, DMSO |

Mechanism of Action as an Internal Standard

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), (3S)-Aminoquinuclidine-D1 co-elutes with the target analyte ((3S)-Aminoquinuclidine). Because it experiences the exact same ionization suppression or enhancement from the biological matrix (plasma, urine) at that specific retention time, the ratio of Analyte/IS area provides a normalized, accurate concentration.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify trace levels of (3S)-aminoquinuclidine in rat plasma using the D1 analog as an internal standard.

Reagent Preparation

-

Stock Solution (IS): Dissolve 1 mg of (3S)-Aminoquinuclidine-D1 in 1 mL of Methanol (1 mg/mL).

-

Working Solution (IS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

-

Calibration Standards: Prepare serial dilutions of non-deuterated (3S)-aminoquinuclidine (1.0 – 1000 ng/mL) spiked with fixed IS concentration.

Sample Extraction (Protein Precipitation)

-

Step 1: Aliquot 50

L of plasma into a 1.5 mL centrifuge tube. -

Step 2: Add 10

L of IS Working Solution (100 ng/mL). -

Step 3: Add 200

L of Acetonitrile (0.1% Formic Acid) to precipitate proteins. -

Step 4: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Step 5: Transfer supernatant to LC vials.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B (0-1 min)

95% B (1-3 min) -

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Positive Mode (

). -

MRM Transitions:

-

Analyte:

127.1 -

IS (D1):

128.1

-

Critical Note: The mass shift of +1 Da requires high-resolution MS or careful isolation width adjustment to prevent "cross-talk" between the analyte and IS channels.

Visualization of Workflows & Pathways

Bioanalytical Workflow (LC-MS/MS)

This diagram illustrates the parallel processing of the analyte and the D1 standard, highlighting where error correction occurs.

Caption: Figure 1. LC-MS/MS workflow utilizing (3S)-Aminoquinuclidine-D1 to normalize matrix effects.

Muscarinic Signaling Context (M3 Receptor)

Understanding the target environment helps justify the strict purity requirements for quinuclidine ligands.

Caption: Figure 2. The Gq-coupled M3 signaling pathway modulated by quinuclidine-based antagonists.

Data Interpretation & Quality Assurance

Linearity and Lower Limit of Quantitation (LLOQ)

Using the D1 internal standard, researchers typically achieve:

-

Linearity:

over a range of 1–1000 ng/mL. -

LLOQ: ~0.5 ng/mL (depending on MS sensitivity).

-

Precision (CV%): < 15% (Acceptance criteria per FDA Bioanalytical Method Validation).

Isotopic Effect Considerations

While deuterium is chemically similar to hydrogen, the C-D bond is stronger (Kinetic Isotope Effect). In chromatographic retention, D1 analogs may elute slightly earlier than the H-analog on high-efficiency columns.

-

Mitigation: Ensure the integration window covers both peaks if slight separation occurs, or adjust the gradient to force co-elution.

References

-

European Medicines Agency (EMA). "Assessment Report: Vesicare (Solifenacin Succinate)." EMA Scientific Discussion. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at: [Link]

- Wainer, I. W. "Drug Stereochemistry: Analytical Methods and Pharmacology." Marcel Dekker, Inc., 1993.

- Caulfield, M. P. "Muscarinic Receptors—Characterization, Coupling and Function." Pharmacology & Therapeutics, Vol. 58, 1993.

Technical Monograph: Stereochemical Control and Deuterium Incorporation in (3S)-Aminoquinuclidine-D1

Executive Summary

This technical guide details the synthesis, stereochemical resolution, and analytical validation of (3S)-Aminoquinuclidine-D1 (specifically labeled at the C3 methine position). As a critical pharmacophore in 5-HT3 receptor antagonists (e.g., Palonosetron) and muscarinic ligands, the (3S)-isomer exhibits distinct receptor binding affinities compared to its (3R) counterpart. The incorporation of deuterium at the chiral center (C3-D) serves two primary functions: it acts as a non-exchangeable probe for metabolic stability studies (exploiting the Kinetic Isotope Effect to mitigate oxidative deamination) and functions as a precise internal standard for mass spectrometry.

Structural Significance & Pharmacophore Analysis

The quinuclidine ring (1-azabicyclo[2.2.2]octane) is a rigid, cage-like structure that positions the nitrogen lone pair for high-affinity interactions with GPCRs.

Stereochemical Criticality

The C3 position is the chiral center. Biological activity is often strictly enantioselective:

-

(S)-Enantiomer: Typically the eutomer (active form) for 5-HT3 antagonism.

-

(R)-Enantiomer: Often the distomer, potentially contributing to off-target effects or lower efficacy.

The Role of Deuterium (D1)

Incorporating deuterium at C3 (replacing the methine hydrogen) is a strategic medicinal chemistry modification:

-

Metabolic Shunting: The C3-H bond is susceptible to oxidative attack (e.g., by CYP450). The C-D bond is stronger (approx. 1.2–1.5 kcal/mol higher bond dissociation energy), potentially slowing metabolism via the Primary Kinetic Isotope Effect (KIE).

-

Stereochemical Stability: Deuterium substitution at the chiral center allows researchers to probe the rate of racemization in vivo.

Synthetic Pathway: Reductive Amination & Chiral Resolution

To achieve the (3S)-configuration with high isotopic purity (>98% D), a de novo asymmetric synthesis is often cost-prohibitive. The industry-standard approach involves reductive amination with a deuterated hydride source , followed by classical optical resolution .

Experimental Protocol

Step 1: Formation of Quinuclidin-3-one Oxime

Reagents: Quinuclidin-3-one (HCl salt), Hydroxylamine hydrochloride, Sodium Acetate.

-

Dissolve quinuclidin-3-one hydrochloride in water/ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.5 eq).

-

Reflux for 2 hours. The oxime precipitates upon cooling or concentration.

-

Yield: Typically >85%.

Step 2: Deuteroreduction to (rac)-3-Aminoquinuclidine-3-d

Critical Step: Use of Sodium Borodeuteride (NaBD4) installs the deuterium atom exactly at the C3 position.

-

Dissolve the oxime in ethanol.

-

Slowly add NaBD4 (4.0 eq) at 0°C (Exothermic).

-

Reflux for 4 hours to ensure complete reduction of the oxime to the primary amine.

-

Quench with D2O (to prevent H-D exchange on the amine, though N-D exchanges back to N-H in workup) or dilute HCl.

-

Result: Racemic 3-aminoquinuclidine with >98% D-incorporation at C3.

Step 3: Optical Resolution (The Tartrate Method)

Reagents: L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid depending on specific solvent solubility).

-

Dissolve the racemic deuterated amine in hot methanol/ethanol.

-

Add equimolar L-(+)-Tartaric acid dissolved in hot methanol.

-

Controlled Cooling: Allow the solution to cool slowly (1°C/min). The diastereomeric salt (usually the (S)-amine-L-tartrate) will crystallize preferentially.

-

Recrystallization: Recrystallize the salt from methanol/water to upgrade chiral purity to >99% ee.

-

Free Basing: Treat the salt with 10M NaOH and extract into DCM to yield (3S)-Aminoquinuclidine-3-d .

Synthesis Workflow Diagram

Figure 1: Synthetic route for (3S)-Aminoquinuclidine-D1 utilizing Sodium Borodeuteride for specific isotopic labeling.

Analytical Validation & Stereochemical Assignment

Validation requires proving three distinct properties: Chemical Structure, Isotopic Incorporation, and Absolute Configuration.

Quantitative Data Summary

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV / GC-MS | > 98.0% |

| Isotopic Purity | 1H-NMR / HRMS | > 98 atom% D |

| Enantiomeric Excess (ee) | Chiral HPLC | > 99.0% (S)-isomer |

| Absolute Config | X-Ray Crystallography | Confirm (S) lattice |

Nuclear Magnetic Resonance (NMR) Analysis

-

1H NMR (D2O or CDCl3):

-

In the non-deuterated standard, the H3 proton appears as a multiplet near 3.0–3.5 ppm.

-

Validation: In (3S)-Aminoquinuclidine-D1, this signal must be absent (silent).

-

Neighboring protons (C2 and C4) will show simplified splitting patterns due to the loss of H3 coupling.

-

-

13C NMR:

-

The C3 carbon signal will appear as a 1:1:1 triplet due to C-D coupling (

), confirming the deuterium is covalently bonded to the carbon framework.

-

Determination of Absolute Configuration

To rigorously prove the (3S) configuration without relying solely on optical rotation literature values (which can be unreliable for deuterated salts):

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Logic: Compare retention time against a known non-deuterated (S)-standard. Deuterium substitution rarely shifts retention time significantly on chiral phases.

-

-

X-Ray Crystallography (The Gold Standard):

-

Grow a single crystal of the (3S)-Aminoquinuclidine-D1 L-Tartrate salt.

-

Use the anomalous dispersion of the tartrate oxygen atoms (or a heavy atom derivative like HCl) to assign absolute stereochemistry.

-

Analytical Logic Pathway

Figure 2: Analytical decision matrix for validating isotopic and stereochemical purity.

Applications in Drug Development[1]

Internal Standard for Bioanalysis

(3S)-Aminoquinuclidine-D1 is the preferred Internal Standard (IS) for LC-MS/MS quantification of quinuclidine-based drugs in plasma.

-

Why: It co-elutes with the analyte (negating matrix effects) but is mass-resolved.

-

Advantage: Unlike D9-analogs (perdeuterated), a D1 analog at the chiral center is less likely to suffer from "deuterium scrambling" during ionization if the ring is stable.

Mechanistic Toxicology

Using the D1-analog allows researchers to calculate the Deuterium Retention in metabolites. If the D is retained, metabolism occurred elsewhere (e.g., N-oxidation). If D is lost, metabolism involved C3-oxidation. This maps the metabolic soft spots of the scaffold.

References

-

Synthesis & Resolution: Langlois, M., Meyer, C., & Soulier, J. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone.[1][2] Synthetic Communications, 22(13), 1895–1911.

-

Pharmacological Relevance: Wong, E. H., et al. (1995). The interaction of RS 25259-197, a potent and selective 5-HT3 receptor antagonist, with 5-HT3 receptors in vitro. British Journal of Pharmacology, 114(4), 851–859.

-

Deuterium Effects: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

-

Analytical Configuration: Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Context: General principles of tartrate resolution for amines).

-

Palonosetron Structure: U.S. National Library of Medicine. (n.d.). Palonosetron. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Using (3S)-Aminoquinuclidine-D1 as an internal standard for LC-MS

An Application Note and Protocol for the Bioanalytical Quantification of (3S)-Aminoquinuclidine Using its Stable Isotope-Labeled Internal Standard, (3S)-Aminoquinuclidine-D1, by LC-MS/MS

Introduction: The Pursuit of Precision in Bioanalysis

(3S)-Aminoquinuclidine is a pivotal chiral building block in modern medicinal chemistry, most notably as a key structural component of pharmaceuticals such as solifenacin, used for treating overactive bladder.[1][2] Accurate quantification of this and related compounds in complex biological matrices like plasma or urine is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]

However, the accuracy and precision of LC-MS/MS data are susceptible to variations introduced during sample preparation and analysis.[6][7] Factors such as analyte loss during extraction, injection volume variability, and matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—can compromise data integrity.[8][9] To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.[6][10]

The gold standard in LC-MS-based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard.[11][12] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[6] This application note provides a comprehensive guide and detailed protocol for the use of (3S)-Aminoquinuclidine-D1, a deuterated analog, as the internal standard for the high-precision quantification of (3S)-Aminoquinuclidine.

The Principle of Stable Isotope Dilution

The foundation of this method is the principle of stable isotope dilution. A known, fixed quantity of the SIL-IS, (3S)-Aminoquinuclidine-D1, is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[6] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same extraction losses, ionization efficiencies, and matrix effects throughout the entire workflow.[12][13]

The mass spectrometer differentiates between the analyte and the IS based on their small mass difference.[14][15] Quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss or matrix effects occur, leading to highly accurate and precise results.[6][8]

Physicochemical Properties

The near-identical physicochemical properties of the analyte and its SIL-IS are critical for their analogous behavior during analysis.

| Property | (3S)-Aminoquinuclidine (Analyte) | (3S)-Aminoquinuclidine-D1 (Internal Standard) |

| Molecular Formula | C₇H₁₄N₂ | C₇H₁₃DN₂ |

| Molecular Weight | ~126.20 g/mol [16] | ~127.21 g/mol |

| CAS Number | 119904-90-4 (for (S)-isomer dihydrochloride) | Not typically assigned; derivative of parent compound |

| Structure | A bicyclic diamine | Identical structure with one deuterium atom on a non-exchangeable carbon position |

Experimental Protocols

This section provides a detailed, step-by-step methodology for sample preparation and analysis.

Materials and Reagents

-

Standards: (3S)-Aminoquinuclidine and (3S)-Aminoquinuclidine-D1 (≥98% chemical and isotopic purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

-

Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), free of interfering substances.

-

Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

-

Equipment: Analytical balance, vortex mixer, refrigerated centrifuge.

Preparation of Stock and Working Solutions

Protocol 1: Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of (3S)-Aminoquinuclidine and (3S)-Aminoquinuclidine-D1 into separate volumetric flasks.

-

Dissolve in methanol to create a final concentration of 1.0 mg/mL for both the analyte and the IS. These stocks should be stored at -20°C.

-

-

Analyte Working Solutions for Calibration:

-

Perform serial dilutions of the 1 mg/mL analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create the calibration curve.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the 1 mg/mL IS stock solution with 50:50 (v/v) methanol:water to create a working solution with a concentration that will yield a robust signal in the final sample extract (e.g., 100 ng/mL).

-

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

Protocol 2: CC and QC Sample Preparation in Plasma

-

Spiking:

-

Label a series of microcentrifuge tubes for each calibration point (e.g., 8 points ranging from 0.5 to 500 ng/mL).

-

Add 95 µL of blank human plasma to each tube.

-

Spike 5 µL of the appropriate analyte working solution into each tube to achieve the target concentrations.

-

Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., LQC: 1.5 ng/mL, MQC: 75 ng/mL, HQC: 400 ng/mL).

-

-

Vortex:

-

Gently vortex all spiked samples for 10 seconds to ensure homogeneity.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[17][18]

Protocol 3: Protein Precipitation Extraction

-

Aliquot Sample: Transfer 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL) to every tube.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. The acetonitrile disrupts the solvation of proteins, causing them to precipitate out of solution.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and IS into the supernatant.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the clear supernatant to a clean autosampler vial, avoiding the protein pellet.

-

Inject: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are recommended starting conditions and can be optimized as needed.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is a robust choice for retaining and separating this polar, basic compound.[1]

| Parameter | Recommended Condition |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions |

| Total Run Time | ~4 minutes |

Mass Spectrometry (MS) Conditions

The basic nitrogen atoms on the quinuclidine ring readily protonate, making Electrospray Ionization in Positive Mode (ESI+) the ideal choice.[19] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Parameter | (3S)-Aminoquinuclidine (Analyte) | (3S)-Aminoquinuclidine-D1 (IS) |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (Q1) | m/z 127.1 | m/z 128.1 |

| Product Ion (Q3) | m/z 110.1 (tentative, requires optimization) | m/z 111.1 (tentative, requires optimization) |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimize for maximum signal (e.g., 15-25 eV) | Optimize for maximum signal (e.g., 15-25 eV) |

| Source Temperature | 500°C | 500°C |

| IonSpray Voltage | 5500 V | 5500 V |

Note: Precursor ions correspond to [M+H]⁺. Product ions must be determined experimentally by infusing the standard and performing a product ion scan.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA to ensure its reliability.[20][21][22][23] The use of (3S)-Aminoquinuclidine-D1 is integral to meeting these stringent criteria.

-

Accuracy and Precision: The IS corrects for inconsistencies in sample preparation and injection, ensuring the calculated concentrations are close to the true value (accuracy) and highly reproducible (precision).[20][23]

-

Matrix Effect: This is arguably the most critical parameter addressed by a SIL-IS. Because the analyte and IS have identical chromatographic retention and ionization properties, any matrix-induced signal change affects both proportionally, leaving their ratio unchanged.[6][8]

-

Recovery: The IS provides a true measure of extraction efficiency for each individual sample. While recovery does not need to be 100%, it must be consistent, which is demonstrated by a stable IS response across the batch.

-

Stability: The IS co-degrades with the analyte under identical conditions, allowing for accurate assessment of analyte stability in the biological matrix (e.g., freeze-thaw, bench-top stability).

Potential Considerations and Troubleshooting

While SIL-IS are the preferred choice, users should be aware of potential challenges.[24][25]

-

Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on a reversed-phase column.[8][26] This is typically minor but should be monitored. If the shift is significant enough to cause differential matrix effects, chromatographic conditions may need adjustment.

-

Isotopic Purity: The SIL-IS must have high isotopic purity (e.g., >98%).[27] Significant amounts of unlabeled analyte in the IS will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[8][25]

-

H/D Back-Exchange: The deuterium label must be on a chemically stable position (e.g., a carbon atom not prone to enolization). Labels on heteroatoms (-OH, -NH) can exchange with protons from the solvent.[9][25] (3S)-Aminoquinuclidine-D1 is synthesized to have the label on a non-exchangeable position, ensuring its stability.

Conclusion

The use of (3S)-Aminoquinuclidine-D1 as a stable isotope-labeled internal standard is the most robust and reliable strategy for the quantitative bioanalysis of (3S)-Aminoquinuclidine by LC-MS/MS. Its properties, which are nearly identical to the analyte, allow it to effectively normalize for variability during sample preparation and ionization, thereby correcting for matrix effects.[6][13] By following the detailed protocols and method parameters outlined in this application note, researchers, scientists, and drug development professionals can generate high-quality, reproducible, and defensible data that meets the stringent requirements of regulatory guidelines, ultimately supporting confident decision-making in drug development programs.

References

-

Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. Available at: [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]

-

MtoZ Biolabs. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis?. MtoZ Biolabs. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Miyazawa, T., et al. (2026). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry. Analytical Sciences. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

Rosiak, A., & Kilanowicz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 765-770. Available at: [Link]

-

ResearchGate. (n.d.). Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). LC–MS/MS assay method development and validation for the simultaneous quantification of Solifenacin and Mirabegron in human plasma. ResearchGate. Available at: [Link]

-

ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]

-

MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Lab Manager. (2025). Mass Spectrometry in Analytical Chemistry: Methods and Applications. Lab Manager. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

-

Philosophical Transactions of the Royal Society A. (2017). Quantitative mass spectrometry: an overview. PMC. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. ACD/Labs. Available at: [Link]

-

European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Available at: [Link]

-

LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

-

UBB. (2019). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. UBB. Available at: [Link]

-

ResearchGate. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminoquinuclidine. PubChem Compound Database. Available at: [Link]

-

Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330. Available at: [Link]

-

Digital CSIC. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

-

ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available at: [Link]

-

ChemBK. (2024). 3-Aminoquinuclidine dihydrochloride. ChemBK. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. Available at: [Link]

-

Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Available at: [Link]

-

Shimadzu. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Shimadzu. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. rsc.org [rsc.org]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. waters.com [waters.com]

- 9. waters.com [waters.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]

- 15. acdlabs.com [acdlabs.com]

- 16. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ema.europa.eu [ema.europa.eu]

- 24. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. myadlm.org [myadlm.org]

- 27. resolvemass.ca [resolvemass.ca]

Application Note: Preparation of Deuterated Pharmaceutical Intermediates using Quinuclidine

Abstract

The strategic incorporation of deuterium into pharmaceutical intermediates ("heavy drugs") is a pivotal technique for improving metabolic stability via the Kinetic Isotope Effect (KIE) without altering pharmacological potency. While traditional methods rely on H/D exchange using inorganic bases or expensive deuterated building blocks, Quinuclidine (1-azabicyclo[2.2.2]octane) has emerged as a versatile dual-mode catalyst. This guide details two distinct protocols: (1) Photoredox-Mediated Hydrogen Atom Transfer (HAT) for the direct, site-selective deuteration of

The Quinuclidine Advantage in Deuteration

Quinuclidine is uniquely suited for deuteration chemistry due to its structural rigidity and electronic properties. Unlike flexible aliphatic amines (e.g., triethylamine), quinuclidine possesses a "tied-back" lone pair that enhances both its nucleophilicity and its stability as a radical cation.

| Feature | Property | Relevance to Deuteration |

| Redox Potential | Ideal range to act as a HAT catalyst when paired with Iridium or organic photocatalysts. | |

| Bond Dissociation Energy | N-H BDE | The quinuclidinium radical cation is highly electrophilic, capable of abstracting hydridic H-atoms from |

| Basicity | Strong enough to facilitate thermodynamic enolization in base-catalyzed H/D exchange. | |

| Steric Profile | Compact, bicyclic cage | Minimizes steric hindrance, allowing access to crowded active sites on complex intermediates. |

Protocol A: Photoredox-Mediated HAT Deuteration

Target: Unactivated

This advanced protocol utilizes quinuclidine as a Hydrogen Atom Transfer (HAT) catalyst.[3][4][5] Upon oxidation by an excited photocatalyst, the quinuclidine radical cation abstracts a hydrogen atom from the substrate.[6] The resulting carbon-centered radical is then deuterated, often mediated by a thiol co-catalyst which shuttles deuterium from

Mechanistic Workflow

The following diagram illustrates the synergistic catalytic cycles between the Photocatalyst (PC) and Quinuclidine (Q).

Figure 1: Dual catalytic cycle for site-selective deuteration. Quinuclidine acts as the HAT mediator.[4][6]

Experimental Protocol

Scope: Suitable for tertiary amines (e.g., piperidines, morpholines) and benzylic ethers.

Reagents:

-

Substrate: 0.5 mmol (e.g., Clopidogrel intermediate or similar amine).

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol %).

-

HAT Catalyst: Quinuclidine (5-10 mol %).

-

D-Source:

(10-20 equiv). -

Thiol Co-catalyst: Triisopropylsilanethiol (TRIPS-SH) (5 mol %) - Optional but recommended for efficiency.

-

Solvent:

or DMF (degassed).

Procedure:

-

Setup: In an 8 mL vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), Photocatalyst (1 mol %), Quinuclidine (5 mol %), and TRIPS-SH (5 mol %).

-

Solvent Addition: Add degassed

(5 mL) and -

Deoxygenation: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen quenches the excited photocatalyst.

-

Irradiation: Seal the vial and irradiate with a 34W Blue LED lamp (approx. 450 nm) at room temperature. Use a fan to maintain temperature < 30°C.

-

Monitoring: Monitor reaction progress via LC-MS every 4 hours. Typical reaction time is 12-24 hours.

-

Workup: Dilute with EtOAc, wash with water (to remove salts and residual

), dry over -

Purification: Flash column chromatography (if necessary).

Critical Control Point: The ratio of

Protocol B: Base-Catalyzed Thermodynamic Exchange

Target: Activated ketones, aldehydes, and specific benzylic positions. Mechanism: Keto-Enol Tautomerism / Deprotonation.

This classical method uses quinuclidine as a Brønsted base. It is particularly effective for generating deuterated precursors for drugs like Deutetrabenazine , where

Mechanistic Workflow

Quinuclidine deprotonates the

Figure 2: Thermodynamic H/D exchange cycle mediated by Quinuclidine base.

Experimental Protocol

Scope: Preparation of

Reagents:

-

Substrate: 1.0 mmol (e.g., 5-methylhexan-2-one).

-

Base: Quinuclidine (20 mol % to 1.0 equiv depending on substrate acidity).

-

Solvent:

(as solvent and reagent) or

Procedure:

-

Mixing: Dissolve the substrate in a mixture of THF and

(1:4 ratio). -

Catalyst Addition: Add Quinuclidine (20 mol %).

-

Reaction: Heat the mixture to 40-60°C in a sealed pressure tube.

-

Cycling: For high isotopic purity (>98% D), the reaction often requires multiple cycles.

-

Cycle 1: Run for 12h -> Extract -> Concentrate.

-

Cycle 2: Redissolve intermediate in fresh

/THF and repeat.

-

-

Workup: Extract with ether/DCM. Wash with dilute HCl (to remove Quinuclidine) followed by

. -

Isolation: Dry and concentrate.

Comparison and Selection Guide

| Parameter | Protocol A: Photoredox HAT | Protocol B: Base Catalysis |

| Primary Mechanism | Radical abstraction (Kinetic control) | Enolization (Thermodynamic control) |

| Target C-H Bonds | Unactivated | Acidic |

| Functional Group Tolerance | High (tolerates esters, amides, halides) | Moderate (sensitive to base hydrolysis) |

| Deuterium Source | ||

| Typical Yield | 60-90% | >90% |

| Equipment | Blue LED Photoreactor | Standard Heating Block |

References

-

Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds Science2017 , 358(6367), 1182–1187.[2] [Link]

-

Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions Chinese Chemical Letters2021 , 32(5), 1847-1856.[2][5] [Link]

-

Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O Chemical Communications2024 , 60, 296-299. [Link]

-

Direct α-Arylation of Alcohols through Photoredox, HAT, and Lewis Acid Catalysis (Mechanistic insight on Quinuclidine HAT) Princeton University / MacMillan Group Publications [Link]

-

Preparation of deuterated drugs through novel catalysis (General context on heavy drugs) Morressier / Conference Proceedings [Link]

Sources

- 1. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]

Application Note: Derivatization Strategies for (3S)-Aminoquinuclidine-D1 in Drug Discovery

Executive Summary & Scientific Rationale

The (3S)-Aminoquinuclidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in 5-HT3 antagonists (e.g., Palonosetron) and

The Deuterium Advantage: Incorporating a deuterium atom at the C3 position—yielding (3S)-Aminoquinuclidine-3-d1 —is a precision strategy to exploit the Kinetic Isotope Effect (KIE) . By strengthening the C-H bond (to C-D), researchers can:

-

Block Metabolic Shunts: Retard CYP450-mediated oxidative deamination.

-

Preserve Chirality: Increase the energy barrier for racemization at the stereocenter.

-

Trace Metabolism: Use the "silent" proton in NMR as a mechanistic probe.

This guide details the derivatization of this isotopologue, focusing on maintaining isotopic integrity and overcoming the specific handling challenges of the quinuclidine cage.

Critical Handling: The "Basicity Trap"

WARNING: The quinuclidine nitrogen is highly basic (

-

The Trap: In standard protocols, reaction mixtures are washed with 1N HCl or saturated

. Under these conditions, the quinuclidine derivative protonates and partitions quantitatively into the aqueous phase . -

The Solution:

-

Workup pH: Aqueous layers must be adjusted to pH > 12 (using NaOH or

) to ensure the molecule remains in the free-base form for organic extraction. -

Alternative: Use resin-bound scavengers (e.g., polymer-supported isocyanate) to remove excess electrophiles, avoiding aqueous workup entirely.

-

Workflow Visualization

The following diagram outlines the decision tree for derivatizing (3S)-Aminoquinuclidine-D1, highlighting the critical "Isotope Integrity" checkpoints.

Caption: Workflow for derivatizing (3S)-Aminoquinuclidine-D1 with integrated isotope integrity checkpoints.

Protocol A: "Soft" Amide Coupling (Preserving D1)

Objective: Couple the D1-amine to a carboxylic acid without inducing H/D exchange at the C3 position. Mechanism: HATU-mediated activation. Why this method? Acid chlorides (Schotten-Baumann) generate HCl, which can catalyze H/D exchange or racemization. HATU operates under milder, controlled basic conditions.

Materials

-

(3S)-Aminoquinuclidine-3-d1 dihydrochloride

-

Carboxylic Acid partner (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.5 equiv)

-

Solvent: Anhydrous DMF or DMA (Quinuclidines have poor solubility in DCM/THF as salts).

Step-by-Step Procedure

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol only). Stir for 5 minutes at 0°C.

-

Note: Pre-activation minimizes the time the free amine is exposed to potential side reactions.

-

-

Free-Basing In Situ: In a separate vial, suspend the (3S)-Aminoquinuclidine-D1 dihydrochloride (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (2.5 mmol). Sonicate if necessary to ensure a fine suspension/solution.

-

Coupling: Add the amine solution dropwise to the activated acid solution at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+H).

-

Quench & Workup (The Critical Step):

-

Dilute with EtOAc.

-

Do NOT wash with acid.

-

Wash with saturated

(pH ~8.5) or 1M NaOH (if the amide is stable to base) to remove HOBt/HATU byproducts. -

Wash with Brine (3x) to remove DMF.

-

Dry over

and concentrate.

-

Protocol B: Heteroarylation via SNAr

Objective: Attach a heteroaryl group (e.g., chloropyridine, chloropyrimidine) to the amine. Common in nAChR agonist design.

Materials

-

(3S)-Aminoquinuclidine-D1 (Free base preferred, or salt + excess base)

-

2-Chloropyridine or similar electrophile

-

Base:

(anhydrous) or -

Solvent: DMSO or NMP (High boiling point polar aprotic).

Procedure

-

Setup: In a pressure vial, combine (3S)-Aminoquinuclidine-D1 (1.0 equiv), Heteroaryl Chloride (1.1 equiv), and

(3.0 equiv). -

Solvent: Add DMSO (concentration ~0.2 M).

-

Reaction: Seal and heat to 80–100°C for 12 hours.

-

Expert Insight: The quinuclidine cage is bulky. If conversion is low, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu), but be wary of Pd-coordination to the quinuclidine nitrogen which can poison the catalyst.

-

-

Workup:

-

Pour into Ice/Water.

-

Adjust pH to >12 with NaOH.

-

Extract with CHCl3/Isopropanol (3:1) . (Pure EtOAc often fails to extract polar quinuclidine adducts).

-

Analytical Validation: The "Silent Proton"

Validating the presence of the Deuterium label is crucial.

| Method | Observation in Non-Deuterated | Observation in (3S)-D1 Analog | Interpretation |

| 1H NMR | Multiplet at ~3.0-3.5 ppm (C3-H) | Signal Disappears (Silent) | Confirms D-incorporation. |

| 13C NMR | Sharp singlet at C3 | Triplet ( | C-D coupling confirms location. |

| Mass Spec | Parent Ion | Parent Ion | Confirms isotopic mass shift. |

Isotope Integrity Check: If you observe a small multiplet reappearing at the C3 position in 1H NMR, H/D exchange has occurred . This usually happens if the reaction medium was too acidic or if protic solvents (MeOH/H2O) were used at high temperatures.

Biological Implication: The Kinetic Isotope Effect (KIE)

The diagram below illustrates why this derivatization is performed. The C3-D bond acts as a "metabolic shield."

Caption: Mechanism of Metabolic Stabilization via Deuterium Kinetic Isotope Effect at the C3 position.

References

-

Tung, R. D. (2010). The development of deuterium-containing drugs. Innovations in Pharmaceutical Technology. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

-

Fisher Scientific. Amide Synthesis Protocols: HATU and Carbodiimide Methods. Link

-

MedChemExpress. (S)-3-Aminoquinuclidine dihydrochloride Product Information and Applications. Link

-

Bachrach, S. M. (2010). Using the Pyridine and Quinuclidine Scaffolds for Superbases. The Journal of Organic Chemistry. Link

Troubleshooting & Optimization

Removing impurities from (3S)-Aminoquinuclidine-D1 reaction mixtures

Welcome to the technical support center for (3S)-Aminoquinuclidine-D1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying this valuable chiral building block. Drawing from established chemical principles and field-proven techniques, this document will help you navigate common challenges and achieve the desired purity for your critical applications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues encountered during the purification of (3S)-Aminoquinuclidine-D1 reaction mixtures in a problem-and-solution format.

Issue 1: My final product has low enantiomeric purity. How can I remove the unwanted (3R)-enantiomer?

Root Cause Analysis: The presence of the (3R)-enantiomer is a common issue, often stemming from either an incompletely resolved starting material or unintended racemization during a synthetic step. Accurate determination of enantiomeric excess (ee) is the first critical step, followed by a targeted separation method.

Recommended Solutions:

-

Analytical Verification with Chiral HPLC: Before proceeding with purification, you must quantify the enantiomeric impurity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this analysis.[1][2] Polysaccharide-based columns are particularly effective for separating chiral amines.[3][4][5]

Parameter Recommended Condition Rationale Column Type Polysaccharide-based CSP (e.g., CHIRALPAK® series) These phases offer excellent enantioselectivity for a wide range of chiral compounds, including amines.[4] Mobile Phase Normal Phase: Hexane/Isopropanol/Diethylamine (DEA) The non-polar primary solvent with an alcohol modifier provides good separation, while the amine additive (DEA) improves peak shape by minimizing interactions with the silica backbone.[5] Detection UV (approx. 210-220 nm) or Mass Spectrometry (MS) (3S)-Aminoquinuclidine lacks a strong chromophore, so low wavelength UV or a universal detector like MS is required. -

Purification via Diastereomeric Salt Resolution: This classical and highly effective technique involves reacting the racemic or enantiomerically-impure amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. A Chinese patent describes a similar resolution for the non-deuterated parent compound.[6]

Step-by-Step Protocol: Diastereomeric Salt Resolution

-

Free Base Preparation: Ensure your (3S)-Aminoquinuclidine-D1 is in its free base form. If it is a salt (e.g., dihydrochloride), dissolve it in water, basify with a strong base like NaOH or K₂CO₃ to pH > 12, and extract thoroughly with an organic solvent (e.g., Chloroform, Dichloromethane).[7][8] Dry the organic extracts and remove the solvent in vacuo.

-

Salt Formation: Dissolve the impure free base in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as D-(-)-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid, in the same solvent.

-

Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. The less soluble diastereomeric salt should begin to precipitate. The rate of cooling and agitation is critical for forming well-defined crystals.

-

Isolation: Isolate the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water, basify to pH > 12 with NaOH, and extract the pure (3S)-Aminoquinuclidine-D1 free base into an organic solvent.

-

Purity Check: Analyze the enantiomeric purity of the recovered amine using the chiral HPLC method described above. Repeat the crystallization if necessary to achieve the desired ee.

-

Issue 2: My NMR spectrum shows residual starting materials (e.g., 3-Quinuclidinone) or unknown organic byproducts.

Root Cause Analysis: These impurities typically result from incomplete reactions or side reactions during synthesis. For instance, the reductive amination of 3-quinuclidinone might not go to completion, or the reducing agent might generate byproducts. [9][10] Recommended Solutions:

-

Acid-Base Extraction: This is a powerful technique for separating a basic compound like aminoquinuclidine from neutral or acidic impurities.

-

Flash Column Chromatography: For impurities with similar basicity but different polarity, flash chromatography is the preferred method. Amines can be challenging to purify on standard silica gel due to their basicity, which causes significant tailing.

Step-by-Step Protocol: Flash Chromatography of a Basic Amine

-

Stationary Phase: Use standard silica gel (40-63 µm). For particularly difficult separations, alumina (basic or neutral) can be an alternative.

-

Mobile Phase Selection: A gradient of methanol in dichloromethane (DCM) is a good starting point.

-

Tailing Suppression (Critical): To obtain sharp peaks, you must add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface.

-

Loading: Use a minimal amount of solvent to dissolve your crude product. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

-

Elution & Collection: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent in vacuo.

Parameter Recommended Conditions Stationary Phase Silica Gel (40-63 µm) Mobile Phase Dichloromethane : Methanol : Ammonium Hydroxide (e.g., 95:4.5:0.5 to 90:9:1) Visualization (TLC) Ninhydrin stain or Permanganate stain -

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my (3S)-Aminoquinuclidine-D1 synthesis? A: Impurities can be broadly categorized:

-

Enantiomeric: The (3R)-enantiomer.

-